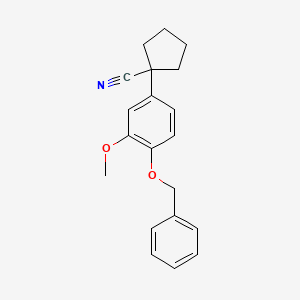
1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Material: The cyclopentane intermediate.
Reaction: The nitrile group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Conditions: The reaction is performed in a polar aprotic solvent like DMSO or DMF at moderate temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile typically involves multiple steps:
-
Formation of the Benzyloxy Intermediate:
Starting Material: 4-hydroxy-3-methoxybenzaldehyde.
Reaction: The hydroxyl group is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like acetone or DMF at elevated temperatures.
-
Cyclopentane Ring Formation:
Starting Material: The benzyloxy intermediate.
Reaction: The intermediate undergoes a cyclization reaction with a suitable cyclopentane precursor, often involving a Grignard reagent or a similar organometallic compound.
Conditions: This step typically requires an inert atmosphere and low temperatures to prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed:
Oxidation: 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentanone.
Reduction: 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentylamine.
Substitution: 1-(4-(Methoxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile.
Applications De Recherche Scientifique
1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can enhance its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)cyclopentane-1-carbonitrile: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.
1-(4-Benzyloxyphenyl)cyclopentane-1-carbonitrile: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.
Uniqueness: 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile is unique due to the presence of both benzyloxy and methoxy groups, which can synergistically enhance its chemical and biological properties. This dual substitution pattern can lead to improved solubility, stability, and target specificity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H21NO2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
1-(3-methoxy-4-phenylmethoxyphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C20H21NO2/c1-22-19-13-17(20(15-21)11-5-6-12-20)9-10-18(19)23-14-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
Clé InChI |
STRDXTSTTBQITQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2(CCCC2)C#N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)
![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)
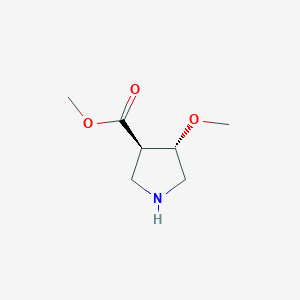
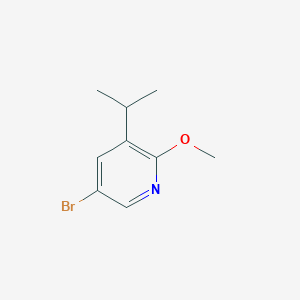

![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
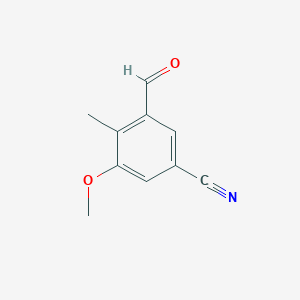
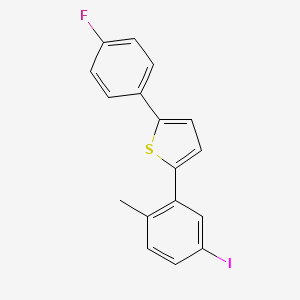
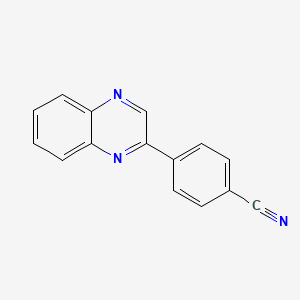
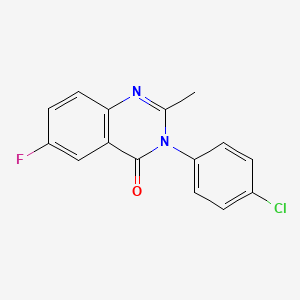
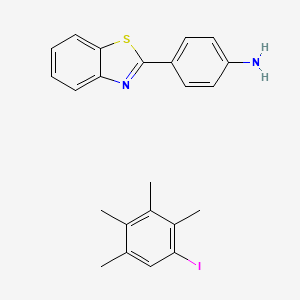
![Imidazo[1,2-a]pyridine-2-thiol](/img/structure/B12820816.png)
![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)
